Cas no 915925-27-8 (N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine)

N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine is a specialized organic compound featuring a 1,2,4-oxadiazole core with a propyl substituent at the 5-position and an N-methylethanamine moiety at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the propyl and amine side chains enhance lipophilicity and functional versatility. Its well-defined synthetic pathway allows for high purity and scalability, making it suitable for research and industrial use in drug discovery and material science.
N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine structure
915925-27-8 structure
Product Name:N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine
CAS No:915925-27-8
MF:C8H15N3O
MW:169.224201440811
MDL:MFCD08691625
CID:876654
PubChem ID:25219204
Update Time:2025-05-24

N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine Chemical and Physical Properties

Names and Identifiers

    • N-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)ethanamine
    • N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
    • N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-ethanamine
    • AKOS005171316
    • N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, AldrichCPR
    • 915925-27-8
    • MFCD08691625
    • ethyl[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amine
    • FT-0678966
    • VS-0348
    • DTXSID50649206
    • N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine
    • MDL: MFCD08691625
    • Inchi: 1S/C8H15N3O/c1-3-5-8-10-7(11-12-8)6-9-4-2/h9H,3-6H2,1-2H3
    • InChI Key: IGUZZOYJAYHHBV-UHFFFAOYSA-N
    • SMILES: O1C(CCC)=NC(CNCC)=N1

Computed Properties

  • Exact Mass: 169.12200
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • Density: 1.018
  • Boiling Point: 260.2°C at 760 mmHg
  • Flash Point: 111.2°C
  • Refractive Index: 1.474
  • PSA: 50.95000
  • LogP: 1.52250

N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T705548-2.5mg
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
915925-27-8
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$ 50.00 2022-06-02
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$ 80.00 2022-06-02
Chemenu
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A2B Chem LLC
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A2B Chem LLC
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915925-27-8 >95%
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$689.00 2024-07-18

N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:915925-27-8)N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine
Order Number:A1191688
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:16
Price ($):891.0
Email:sales@amadischem.com

N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine Related Literature

Additional information on N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine

N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine: A Comprehensive Overview

The compound with CAS No. 915925-27-8, known as N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of the propyl group and the ethanamine moiety further enhances its structural complexity and functional versatility.

Oxadiazole derivatives have been extensively studied due to their unique electronic properties and potential applications in drug design. The 1,2,4-oxadiazole ring system is particularly interesting because it exhibits a high degree of aromaticity and stability. This makes it an ideal scaffold for the development of bioactive molecules. Recent studies have highlighted the role of N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine in modulating cellular signaling pathways, particularly in the context of inflammatory diseases and cancer.

The synthesis of N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine involves a multi-step process that typically begins with the preparation of the oxadiazole core. This is often achieved through a condensation reaction involving carbonyl compounds and ammonia derivatives. The subsequent introduction of the propyl group and the ethanamine side chain requires precise control over reaction conditions to ensure optimal yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to streamline this process.

One of the most promising applications of this compound lies in its potential as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that retain similar physical and chemical properties to a parent molecule but differ in their biological activity profiles. By modifying the substituents on the oxadiazole ring, researchers can fine-tune the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent research has demonstrated that N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine exhibits improved solubility and bioavailability compared to its parent oxadiazole derivatives.

In terms of biological activity, this compound has shown potent inhibitory effects on key enzymes involved in inflammation and oxidative stress. For instance, studies have revealed its ability to inhibit cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis. Additionally, it has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative damage to cellular components. These findings suggest that N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine could serve as a lead compound for developing novel anti-inflammatory and neuroprotective agents.

Another area where this compound has shown promise is in the field of agricultural chemistry. Its ability to inhibit plant pathogens such as fungi and bacteria makes it a potential candidate for developing eco-friendly pesticides and fungicides. Recent field trials have indicated that formulations containing this compound exhibit high efficacy against crop diseases while being environmentally benign.

From a structural perspective, the propyl group attached to the oxadiazole ring plays a crucial role in modulating the compound's hydrophobicity and lipophilicity. This balance is essential for ensuring optimal interactions with biological targets such as receptors and enzymes. The ethanamine side chain further enhances its ability to form hydrogen bonds with biomolecules, thereby increasing its binding affinity.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on N-(5-propyl-1,2,4-oxadiazol-3

Recommended suppliers
Amadis Chemical Company Limited
(CAS:915925-27-8)N-(5-propyl-1,2,4-oxadiazol-3-yl)methylethanamine
A1191688
Purity:99%
Quantity:1g
Price ($):891.0
Email